![molecular formula C11H21NO3 B13835090 tert-butyl N-[(3R)-2-methyl-4-oxopentan-3-yl]carbamate](/img/structure/B13835090.png)
tert-butyl N-[(3R)-2-methyl-4-oxopentan-3-yl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-[(3R)-2-methyl-4-oxopentan-3-yl]carbamate: is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical and industrial applications. This particular compound is known for its unique structure, which includes a tert-butyl group and a carbamate functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(3R)-2-methyl-4-oxopentan-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor. One common method involves the use of Boc (tert-butoxycarbonyl) protection. The reaction conditions often include:
Reagents: Boc anhydride, ethanol, and ammonia solution.
Conditions: The reaction mixture is cooled in an ice bath, and the ammonia solution is added slowly. The mixture is then stirred at 0°C for 1 hour and at room temperature for 18 hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl N-[(3R)-2-methyl-4-oxopentan-3-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to amines.
Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-butyl N-[(3R)-2-methyl-4-oxopentan-3-yl]carbamate is used as a building block for synthesizing more complex molecules. It is particularly useful in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles .
Biology and Medicine
In biological and medical research, this compound is used as a protecting group for amines, facilitating the synthesis of peptides and other biologically active molecules. Its stability under various conditions makes it valuable in drug development and biochemical studies .
Industry
Industrially, this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its role as a protecting group helps in the efficient synthesis of various products.
Wirkmechanismus
The mechanism of action of tert-butyl N-[(3R)-2-methyl-4-oxopentan-3-yl]carbamate involves its ability to act as a protecting group for amines. By forming a stable carbamate linkage, it prevents unwanted reactions at the amine site during synthetic processes. This stability is due to the electron-withdrawing nature of the carbamate group, which reduces the nucleophilicity of the amine .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl carbamate: A simpler carbamate with similar protecting group properties.
tert-Butyl N-[(3R,6S)-6-methylpiperidin-3-yl]carbamate: Another carbamate used in pharmaceutical synthesis.
tert-Butyl N-[(3R,4R)-4-methoxypiperidin-3-yl]carbamate: Used in similar applications with slight structural differences.
Uniqueness
tert-Butyl N-[(3R)-2-methyl-4-oxopentan-3-yl]carbamate is unique due to its specific structure, which provides distinct reactivity and stability. Its ability to act as a protecting group for amines while being easily removable under mild conditions makes it particularly valuable in synthetic chemistry.
Eigenschaften
Molekularformel |
C11H21NO3 |
|---|---|
Molekulargewicht |
215.29 g/mol |
IUPAC-Name |
tert-butyl N-[(3R)-2-methyl-4-oxopentan-3-yl]carbamate |
InChI |
InChI=1S/C11H21NO3/c1-7(2)9(8(3)13)12-10(14)15-11(4,5)6/h7,9H,1-6H3,(H,12,14)/t9-/m1/s1 |
InChI-Schlüssel |
RMDGQPFDHSRKFU-SECBINFHSA-N |
Isomerische SMILES |
CC(C)[C@H](C(=O)C)NC(=O)OC(C)(C)C |
Kanonische SMILES |
CC(C)C(C(=O)C)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






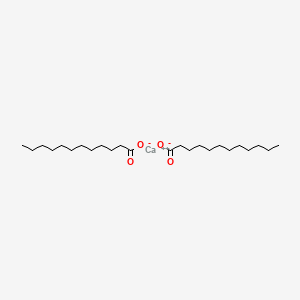

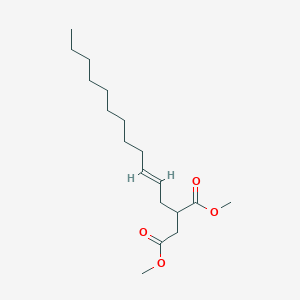
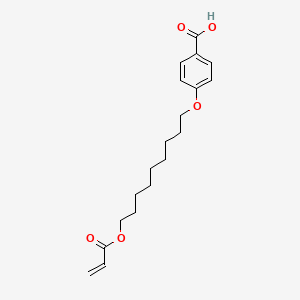
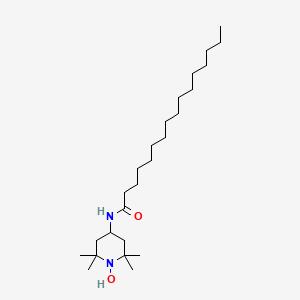
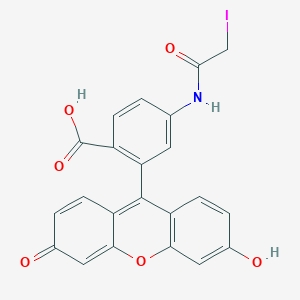
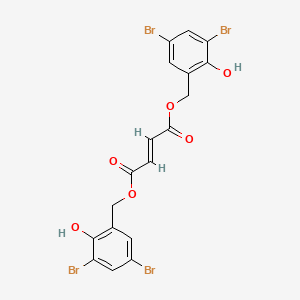
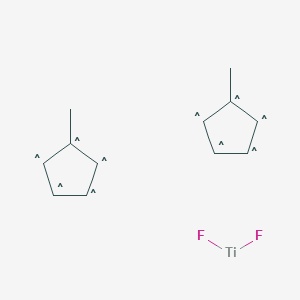
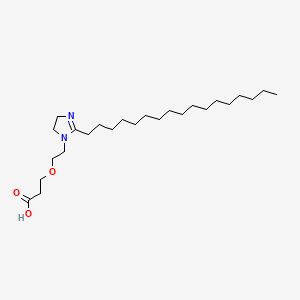
![2-[(2-Methoxyacetyl)amino]-2-methylbut-3-enoic acid](/img/structure/B13835087.png)
